O-(2-cyclopropylethyl)hydroxylamine

Organic Synthesis Medicinal Chemistry Reagent Selection

O-(2-cyclopropylethyl)hydroxylamine (CAS 854383-24-7) is a small-molecule O-substituted hydroxylamine derivative with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. It features a strained cyclopropane ring connected via an ethyl linker to a hydroxylamine (-O-NH2) functional group.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 854383-24-7
Cat. No. B2763694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-cyclopropylethyl)hydroxylamine
CAS854383-24-7
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESC1CC1CCON
InChIInChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2
InChIKeyLZPINMBRDCUBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-cyclopropylethyl)hydroxylamine (CAS:854383-24-7) for Chemical Synthesis and Drug Discovery: Supplier and Specification Guide


O-(2-cyclopropylethyl)hydroxylamine (CAS 854383-24-7) is a small-molecule O-substituted hydroxylamine derivative with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol [1]. It features a strained cyclopropane ring connected via an ethyl linker to a hydroxylamine (-O-NH2) functional group . This compound is primarily utilized as a versatile chemical building block and reagent in organic synthesis, particularly for the preparation of oximes, N-heterocycles, and other nitrogen-containing compounds, due to its distinct nucleophilic properties and the unique reactivity conferred by the cyclopropyl moiety [2]. It is typically supplied as a free base with a purity of ≥95% .

Why O-(2-cyclopropylethyl)hydroxylamine (CAS:854383-24-7) Cannot Be Readily Replaced by Generic Hydroxylamine Reagents


Simple substitution with other hydroxylamine reagents (e.g., hydroxylamine hydrochloride, O-benzylhydroxylamine, O-methylhydroxylamine) is not advisable without rigorous re-validation of reaction outcomes and downstream properties. The specific 2-cyclopropylethyl substituent imparts a distinct combination of steric bulk, lipophilicity (XLogP3-AA = 0.8), and unique electronic character from the strained cyclopropane ring [1]. This directly influences reaction kinetics, regio- and chemoselectivity in nucleophilic additions and rearrangements, and the physicochemical properties of the resulting adducts (e.g., LogP, TPSA) . In medicinal chemistry contexts, even minor alterations to an O-substituent can drastically alter a molecule's biological activity, metabolic stability, and off-target profile, making the precise substituent a critical parameter for project success [2].

Quantitative Differentiation of O-(2-cyclopropylethyl)hydroxylamine (CAS:854383-24-7) from Key Analogs: A Technical Evidence Guide


Free Base vs. Hydrochloride Salt: Impact on Molecular Weight and Stoichiometry

The target compound (CAS 854383-24-7) is the free base form, whereas the closely related O-(2-cyclopropylethyl)hydroxylamine hydrochloride (CAS 854382-74-4) is its salt form. This distinction is critical for accurate stoichiometric calculations in synthesis . The free base has a molecular weight of 101.15 g/mol, while the hydrochloride salt weighs 137.61 g/mol, a 36% increase in mass [1]. This difference directly affects the molar amount of active reagent per gram of purchased material and must be accounted for to avoid dosing errors in chemical reactions.

Organic Synthesis Medicinal Chemistry Reagent Selection

Lipophilicity (XLogP3-AA) Differentiation from O-Methylhydroxylamine

The lipophilicity of O-(2-cyclopropylethyl)hydroxylamine, as indicated by its computed XLogP3-AA value of 0.8, is significantly higher than that of simpler O-alkylhydroxylamines like O-methylhydroxylamine [1]. While a direct XLogP3-AA for O-methylhydroxylamine is not available in the same database, the increase in carbon count (C1 to C5) and the addition of a hydrocarbon ring systematically increase lipophilicity, which is a critical parameter in medicinal chemistry for influencing membrane permeability, solubility, and metabolic stability .

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Comparison with an Unsubstituted Hydroxylamine

O-(2-cyclopropylethyl)hydroxylamine has a computed Topological Polar Surface Area (TPSA) of 35.3 Ų, whereas the unsubstituted hydroxylamine (NH2OH) has a TPSA of 46.3 Ų [1][2]. This 11.0 Ų reduction in TPSA reflects the increased hydrophobicity conferred by the 2-cyclopropylethyl group, which can significantly alter a molecule's ability to passively diffuse across biological membranes like the blood-brain barrier or intestinal epithelium .

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Donor and Acceptor Counts Relative to Hydroxylamine

The target compound has one hydrogen bond donor and two hydrogen bond acceptors, which is identical to the counts for the unsubstituted hydroxylamine molecule [1][2]. This confirms that the O-substitution with a 2-cyclopropylethyl group does not introduce additional hydrogen bond donors or acceptors compared to the core functionality. Therefore, any changes in a final molecule's intermolecular binding profile are attributable to the steric and lipophilic effects of the substituent, not to changes in its fundamental hydrogen-bonding capacity .

Medicinal Chemistry Drug Design Molecular Interactions

Purity Specification (≥95%) as a Key Procurement Benchmark

The standard commercial purity for O-(2-cyclopropylethyl)hydroxylamine (CAS 854383-24-7) is specified as ≥95% . This benchmark is crucial for users to ensure reproducibility in their synthetic procedures. While some suppliers may offer alternative purities or the hydrochloride salt (CAS 854382-74-4) at similar or different grades, this 95% specification serves as a primary quantitative filter for supplier selection and a key metric for cost-of-goods analysis in scaled-up applications.

Procurement Quality Control Chemical Synthesis

Recommended Application Scenarios for O-(2-cyclopropylethyl)hydroxylamine (CAS:854383-24-7) Based on Differential Evidence


Synthesis of Lipophilic Drug-Like Molecules in Medicinal Chemistry

Use this reagent when the goal is to install a hydroxylamine functional group while simultaneously increasing the lipophilicity of a molecular scaffold. The computed XLogP3-AA of 0.8 and reduced TPSA of 35.3 Ų compared to simpler hydroxylamines make it a superior choice for projects targeting intracellular targets or requiring improved membrane permeability [1]. The hydrophobic 2-cyclopropylethyl group can also enhance binding through favorable van der Waals interactions in lipophilic protein pockets.

Preparation of Advanced Organic Synthesis Building Blocks and N-Heterocycles

Employ this free base (CAS 854383-24-7) in reactions requiring precise stoichiometry, such as in the formation of oximes or as a precursor for [3,3]-sigmatropic rearrangements to yield N-heterocycles . The defined molecular weight of 101.15 g/mol allows for accurate molar calculations, avoiding the 36% mass error associated with the hydrochloride salt . The strained cyclopropane ring can also impart unique reactivity in ring-opening transformations under specific conditions.

Early-Stage Lead Optimization and SAR Studies

Incorporate this compound in structure-activity relationship (SAR) explorations where a hydrophobic, strained alkyl group is desired as a substituent. Since it maintains the exact hydrogen-bonding capacity of a simple hydroxylamine (1 donor, 2 acceptors) but adds steric bulk and lipophilicity, it allows medicinal chemists to deconvolute steric and hydrophobic effects from changes in polar interactions, enabling cleaner interpretation of biological data [2].

Chemical Biology and Probe Development

Utilize O-(2-cyclopropylethyl)hydroxylamine as a warhead or linker component in the design of activity-based probes or covalent inhibitors. The hydroxylamine moiety can act as a nucleophile to covalently modify active-site electrophiles in target enzymes, while the cyclopropylethyl group provides a defined, hydrophobic exit vector that can be tuned for optimal target engagement and reduced off-target reactivity.

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